molecular formula C8H18N2O3S B1514552 4-(Piperazin-1-yl)butane-1-sulfonic acid CAS No. 684283-98-5

4-(Piperazin-1-yl)butane-1-sulfonic acid

Cat. No.: B1514552
CAS No.: 684283-98-5
M. Wt: 222.31 g/mol
InChI Key: UEQSIPCUCFAQQV-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)butane-1-sulfonic acid (CAS 684283-98-5) is a sulfonic acid-based organic compound with the molecular formula C8H18N2O3S and a molecular weight of 222.31 g/mol . This piperazine derivative is characterized by its high polarity and water solubility, making it a candidate for use in the development of specialized biochemical buffers . Its structural similarity to well-known Good's buffers, such as HEPES, suggests potential utility in maintaining physiological pH in cell culture and enzymatic studies, particularly where minimal metal ion binding is required . The compound serves as a versatile building block in pharmaceutical and chemical research. It can be used in the synthesis of more complex molecules or as a component in formulating specialized salts and ionic liquids. Researchers can employ this sulfonic acid in the development of inhaled therapeutic formulations, where its properties may contribute to the stability and delivery of active pharmaceutical ingredients . As with all chemicals, appropriate safety precautions should be followed. Please refer to the material safety data sheet (MSDS) for comprehensive handling and hazard information . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-piperazin-1-ylbutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c11-14(12,13)8-2-1-5-10-6-3-9-4-7-10/h9H,1-8H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQSIPCUCFAQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00790515
Record name 4-(Piperazin-1-yl)butane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684283-98-5
Record name 4-(Piperazin-1-yl)butane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Piperazin-1-yl)butane-1-sulfonic acid (also known as PBSA) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is a piperazine derivative characterized by a sulfonic acid group. Its chemical formula is C8H18N2O4SC_8H_{18}N_2O_4S, and it possesses properties that make it suitable for use in biological systems, particularly as a buffer agent in biochemical assays.

The biological activity of PBSA can be attributed to several mechanisms:

Antitumor Activity

Research has indicated that compounds related to PBSA may exhibit antitumor properties. For instance, derivatives of piperazine have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. In one study involving similar piperazine compounds, the IC50 values against MCF-7 breast cancer cells were determined, with some compounds showing significant reductions in cell viability after treatment .

Antibacterial and Antifungal Activity

The antibacterial efficacy of PBSA has been explored through susceptibility testing against common bacterial strains. In vitro studies have shown that certain piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. However, specific data on PBSA's direct antibacterial activity remains sparse .

Study 1: Antitumor Efficacy

A study evaluated the antitumor potential of various piperazine derivatives, including those structurally related to PBSA. The results demonstrated that certain compounds exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values ranging from 5.56 µM to 11.79 µM for the most active derivatives .

Study 2: Antimicrobial Screening

In another investigation focused on the antimicrobial properties of piperazine derivatives, compounds were screened against multiple bacterial strains. While some exhibited promising results, others showed minimal activity. This highlights the need for further exploration into the specific mechanisms by which PBSA may exert antimicrobial effects .

Data Tables

Compound IC50 (µM) Activity
Compound A5.56Anti-MCF-7
Compound B11.79Anti-MCF-7
Compound C>100No significant activity
Tested Strain Inhibition Zone (mm) Activity
E. coli0Inactive
Staphylococcus aureus0Inactive
Candida glabrata0Inactive

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₁₈N₂O₃S
Molecular Weight : 194.30 g/mol
CAS Number : 684283-98-5

The compound's structure allows it to act as both a buffering agent and a reagent in chemical reactions. Its sulfonic acid group enhances solubility in aqueous solutions, making it particularly useful in biological assays.

Buffering Agent in Biochemical Assays

PIPBS is widely used as a buffering agent due to its ability to maintain stable pH levels in biological systems. This property is crucial for enzyme assays and other biochemical experiments where pH fluctuations can affect the outcome.

  • Case Study : In comparative studies with other buffers like PBS (Phosphate Buffered Saline) and HEPES, PIPBS demonstrated superior pH stability over extended periods, making it suitable for long-term biological experiments.

Investigating Enzyme Activities and Protein Interactions

The compound is employed in studies aimed at understanding enzyme kinetics and protein interactions. Its buffering capacity allows researchers to conduct experiments under controlled pH conditions, facilitating accurate measurements of enzyme activity.

  • Research Findings : Studies have shown that PIPBS can influence enzyme activities by stabilizing the environment in which these reactions occur, thus providing insights into the mechanisms of enzyme function.

Pharmaceutical Applications

PIPBS has potential applications in drug formulation, particularly as an excipient that enhances the solubility and stability of active pharmaceutical ingredients. Its compatibility with various drug compounds makes it a candidate for use in developing new medications.

  • Example : The compound has been tested for its ability to improve the bioavailability of certain drugs when used in combination formulations.

Antimicrobial Synergy

Recent studies have explored the synergistic effects of PIPBS when combined with conventional antibiotics against resistant bacterial strains. The results indicated enhanced efficacy compared to antibiotics alone, suggesting that PIPBS may enhance the bioavailability or effectiveness of other therapeutic agents.

  • Case Study : A study on resistant bacterial strains showed that the combination therapy with PIPBS led to improved outcomes, indicating its potential role in combating antibiotic resistance.

Future Research Directions

Given its promising applications, further research on 4-(Piperazin-1-yl)butane-1-sulfonic acid could focus on:

  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as a therapeutic agent.
  • Material Science : Exploring its utility in synthesizing novel materials or as a catalyst in organic reactions could open new avenues for application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

Piperazine sulfonic acid derivatives differ primarily in alkyl chain length and substituent positioning. Key examples include:

  • 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethane-1-sulfonic acid : This analogue features a shorter ethane chain (C₈H₁₈N₂O₄S, MW ≈ 238.30 g/mol) compared to HEPBS. The reduced chain length may decrease hydrophobicity and alter buffering capacity, though specific data are unavailable .
  • Hypothetical propane-chain analogue: A compound with a propane chain (e.g., 3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid) would have intermediate properties between the ethane and butane derivatives.

Piperazine Derivatives with Different Functional Groups

Several piperazine-based compounds in the evidence exhibit distinct functional groups, leading to varied applications:

  • 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (C₁₄H₁₆FN₂O₆S, MW ≈ 383.35 g/mol): This derivative includes a sulfonyl group, ketone, and fluorophenyl substituent, making it more suited for medicinal chemistry (e.g., enzyme inhibition) than buffering .
  • 4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate : A sulfonamide derivative with a methylphenyl group, this compound is reported to exhibit biological activities such as anti-inflammatory and antibacterial effects .

Physicochemical and Pharmacological Properties

  • Solubility and Buffering : HEPBS’s butyl chain and sulfonic acid group likely enhance water solubility compared to shorter-chain analogues. However, direct solubility data are absent.
  • Biological Activity : While many piperazine derivatives (e.g., sulfonamides, Mannich bases) show antimicrobial, antitumor, or anti-inflammatory properties , sulfonic acid derivatives like HEPBS are more likely utilized for physicochemical applications (e.g., buffers, stabilizers) due to their charged groups.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid (HEPBS) C₁₀H₂₂N₂O₄S 266.36 161308-36-7 97% Butane chain, hydroxyethyl-piperazine
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethane-1-sulfonic acid C₈H₁₈N₂O₄S 238.30 Not provided N/A Ethane chain, hydroxyethyl-piperazine
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid C₁₄H₁₆FN₂O₆S 383.35 Not provided N/A Sulfonyl, ketone, fluorophenyl
4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate C₁₃H₁₇F₃N₂O₄S 366.35 Not provided N/A Sulfonamide, methylphenyl, trifluoroacetate

Preparation Methods

Sulfonylation of Piperazine with Butane Sulfonyl Chloride

One common approach is the reaction of piperazine with 4-chlorobutane-1-sulfonyl chloride or related sulfonyl chlorides to form the sulfonamide intermediate, which can be hydrolyzed or converted to the sulfonic acid form.

  • Reaction Conditions: Typically carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) to neutralize hydrochloric acid formed during the reaction.
  • Solvents: Dichloromethane or other chlorinated solvents are often used.
  • Temperature: Room temperature to mild heating (25–50 °C).

This method is supported by analogous syntheses of piperazine sulfonyl derivatives where substituted benzenesulfonyl chlorides reacted with piperazine in the presence of DIPEA to yield piperazine sulfonamides, which were then further functionalized or purified.

Mannich-Type Reactions for Functionalization

In related piperazine derivatives, Mannich reactions have been employed to introduce functional groups onto the piperazine ring or its tethered chains, using formaldehyde as a key reagent. This method is useful for attaching sulfonic acid groups or related moieties onto the piperazine framework.

  • Example: Electrophilic substitution of piperazine-linked intermediates with formaldehyde and sulfonyl chlorides to afford sulfonic acid derivatives.
  • Purification: Column chromatography using silica gel or Sephadex LH-20 with methanol elution has been reported for related compounds.

Process Optimization and Purification

Use of Bases and Solvents

  • Organic bases such as DIPEA or inorganic bases are used to facilitate nucleophilic substitution and neutralize acids formed.
  • Solvent choice impacts yield and purity; polar aprotic solvents and alcohols (methanol, ethanol) are preferred for solubility and reaction control.

Crystallization and Polymorph Control

  • For related piperazine derivatives, crystallization from alcohol solvents at controlled temperatures (30 °C to reflux) yields crystalline forms with defined polymorphs.
  • PXRD (Powder X-Ray Diffraction) is used to characterize crystalline forms and ensure purity and reproducibility.

Example Preparation Protocol (Adapted from Related Piperazine Sulfonyl Compounds)

Step Reagents/Conditions Description
1. Piperazine, 4-chlorobutane-1-sulfonyl chloride, DIPEA Mix in dichloromethane at 25–40 °C; stir for several hours to form sulfonamide intermediate.
2. Aqueous workup Quench reaction, extract organic layer, wash with water and brine.
3. Purification Concentrate and purify by column chromatography (silica gel, methanol elution) or crystallization from methanol.
4. Isolation Dry under vacuum to yield this compound as a crystalline solid.

Research Findings and Considerations

  • The sulfonylation step is generally high-yielding and selective when using appropriate bases and solvents.
  • The choice of solvent and temperature influences the formation of polymorphs, which can affect solubility and stability.
  • Purification by chromatography and recrystallization is critical to remove unreacted starting materials and by-products.
  • The methods described are scalable and commercially viable, using simple, commercially available reagents.

Summary Table of Preparation Methods

Method Key Reagents Solvent Base Temperature Purification Yield & Notes
Sulfonylation of piperazine with butane sulfonyl chloride Piperazine, 4-chlorobutane-1-sulfonyl chloride Dichloromethane, methanol DIPEA 25–50 °C Chromatography, crystallization Moderate to high yield; scalable
Mannich reaction for sulfonic acid functionalization Piperazine derivatives, formaldehyde, sulfonyl chlorides DMSO, methanol Not always required Room temp to mild heating Column chromatography Useful for functionalized derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperazin-1-yl)butane-1-sulfonic acid, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution between piperazine derivatives and sulfonic acid precursors. Key steps include:

  • Alkylation : Reacting piperazine with a bromobutane sulfonic acid derivative under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
    • Critical Parameters : Temperature (optimized at 60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for piperazine:sulfonate precursor) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonic acid group resonance .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~265 for [M+H]+^+) .

Q. What are the key physicochemical properties relevant to its use as a buffering agent?

  • pKa and Buffering Range : Predicted pKa ~7.5–8.5 due to the sulfonic acid group and tertiary amine in piperazine, suitable for near-neutral pH applications (e.g., cell culture media) .
  • Solubility : High solubility in water (>200 mg/mL) and polar solvents, with limited solubility in organic solvents like chloroform .

Advanced Research Questions

Q. How can reaction intermediates be optimized to minimize side products during synthesis?

  • Strategies :

  • Protection/Deprotection : Use Fmoc-protected piperazine derivatives to prevent unwanted side reactions at the amine group .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
    • Data Analysis : Monitor reaction progress via TLC (silica gel, eluent: methanol/ethyl acetate 1:4) and quantify impurities using LC-MS .

Q. What structural modifications enhance the compound’s stability under varying pH and temperature conditions?

  • Design Considerations :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) on the piperazine ring improves thermal stability .
  • Salt Formation : Conversion to sodium or potassium salts increases aqueous stability at high temperatures (>50°C) .
    • Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking degradation products .

Q. How does the compound interact with biological macromolecules, and what are the implications for drug discovery?

  • Mechanistic Insights :

  • Receptor Binding : The sulfonic acid group may act as a hydrogen bond donor, mimicking natural ligands in enzyme active sites .
  • Crystallographic Studies : X-ray diffraction of co-crystals with target proteins (e.g., carbonic anhydrase) reveals binding modes .
    • In Vitro Assays : Competitive binding assays using fluorescence polarization to measure affinity (IC50_{50} values) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Piperazin-1-yl)butane-1-sulfonic acid
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4-(Piperazin-1-yl)butane-1-sulfonic acid

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